Cas no 1704125-01-8 (2-(2-fluoro-6-methylphenyl)propan-2-amine)

2-(2-fluoro-6-methylphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-6-methylphenyl)propan-2-amine
- EN300-1846724
- 1704125-01-8
-
- インチ: 1S/C10H14FN/c1-7-5-4-6-8(11)9(7)10(2,3)12/h4-6H,12H2,1-3H3
- InChIKey: XAUPMLSYYFZWER-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C)=C1C(C)(C)N
計算された属性
- せいみつぶんしりょう: 167.111027613g/mol
- どういたいしつりょう: 167.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(2-fluoro-6-methylphenyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846724-5g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1846724-0.25g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1846724-2.5g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1846724-0.05g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1846724-10.0g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1846724-0.5g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1846724-1.0g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1846724-5.0g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1846724-0.1g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1846724-10g |
2-(2-fluoro-6-methylphenyl)propan-2-amine |
1704125-01-8 | 10g |
$3622.0 | 2023-09-19 |
2-(2-fluoro-6-methylphenyl)propan-2-amine 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-(2-fluoro-6-methylphenyl)propan-2-amineに関する追加情報
Comprehensive Overview of 2-(2-fluoro-6-methylphenyl)propan-2-amine (CAS No. 1704125-01-8)
The compound 2-(2-fluoro-6-methylphenyl)propan-2-amine (CAS No. 1704125-01-8) is a fluorinated aromatic amine with a unique structural framework that has garnered significant interest in pharmaceutical and chemical research. Its molecular formula, C10H14FN, highlights the presence of a fluorine atom and a methyl group on the phenyl ring, which contribute to its distinct physicochemical properties. Researchers are increasingly exploring its potential applications in drug discovery, particularly due to its structural similarity to other bioactive amines. The fluoro and methyl substitutions on the phenyl ring are critical for modulating its electronic and steric properties, making it a versatile intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like 2-(2-fluoro-6-methylphenyl)propan-2-amine has surged, driven by their enhanced metabolic stability and bioavailability in medicinal chemistry. This compound is often discussed in the context of structure-activity relationship (SAR) studies, where researchers investigate how subtle modifications to its structure can influence biological activity. The CAS No. 1704125-01-8 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Additionally, its potential role in central nervous system (CNS) targeting molecules has sparked curiosity, aligning with the growing focus on neurotherapeutics.
From a synthetic perspective, 2-(2-fluoro-6-methylphenyl)propan-2-amine can be synthesized through multi-step organic reactions, including Friedel-Crafts alkylation and reductive amination. The incorporation of fluorine is particularly noteworthy, as it often enhances the compound's lipophilicity and binding affinity to biological targets. This has led to its exploration in the development of small-molecule inhibitors and agonists for various receptors. The compound's propan-2-amine moiety also provides a handle for further derivatization, enabling the creation of diverse analogs for high-throughput screening.
The rise of AI-driven drug discovery has further amplified interest in compounds like 2-(2-fluoro-6-methylphenyl)propan-2-amine. Machine learning models are increasingly used to predict its pharmacokinetic and toxicological profiles, reducing the need for extensive experimental testing. This aligns with the broader trend of computational chemistry and green synthesis, where researchers aim to minimize waste and optimize yields. Searches for "fluorinated amine synthesis" and "CAS 1704125-01-8 applications" have seen a steady increase, underscoring its importance in modern chemistry.
Beyond pharmaceuticals, 2-(2-fluoro-6-methylphenyl)propan-2-amine has potential applications in material science, particularly in the design of fluorescent probes and organic electronic materials. Its aromatic core and fluorine substitution make it a candidate for tuning electronic properties in conjugated systems. This versatility has led to its inclusion in patents and research papers focused on advanced functional materials. As sustainability becomes a priority, the compound's role in catalysis and renewable energy solutions is also being explored.
In conclusion, 2-(2-fluoro-6-methylphenyl)propan-2-amine (CAS No. 1704125-01-8) represents a compelling case study in the intersection of chemistry, biology, and materials science. Its structural features and functional groups offer a rich playground for innovation, whether in drug design, material engineering, or sustainable chemistry. As research continues to uncover its full potential, this compound is poised to remain a topic of interest for scientists and industry professionals alike.
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